Home > Products > Screening Compounds P70311 > N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide -

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide

Catalog Number: EVT-5781469
CAS Number:
Molecular Formula: C8H13N3O2S
Molecular Weight: 215.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound is a novel non-condensed pyrazoline-bearing hybrid molecule that incorporates both 1,3,4-thiadiazole and dichloroacetic acid moieties. It was synthesized using a cost-effective approach and investigated for its anticancer properties in vitro using the NCI DTP protocol's "60 lines screening." []

    Relevance: This compound shares the 1,3,4-thiadiazol-2-yl core structure with the target compound, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide. The presence of various substituents on the thiadiazole ring highlights the potential for structural modifications and their impact on biological activity. []

    Compound Description: This compound serves as a versatile precursor for synthesizing a diverse range of novel heterocyclic compounds, particularly those exhibiting insecticidal activity against the cotton leaf worm (Spodoptera littoralis). []

    Relevance: Similar to N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide, this compound features a 1,3,4-thiadiazole ring with a substituent at the 5-position. The presence of the cyanomethyl group allows for further derivatization and exploration of different heterocyclic systems. []

    Compound Description: This class of 1,3,4-thiadiazole derivatives incorporates an indole moiety and exhibits notable antioxidant properties, particularly against DPPH scavenging activity. []

    Relevance: While these compounds share the 1,3,4-thiadiazole core with N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide, the incorporation of the indole ring system highlights the possibility of introducing diverse aromatic and heterocyclic substituents to modulate biological activities. []

    Compound Description: This series of 1,3,4-thiadiazole-based compounds includes benzamide and benzothioamide derivatives containing halogen substituents (Cl, F). These compounds were designed as potential anticancer agents and showed promising cytotoxicity against various cancer cell lines, including PC3 (Prostate cancer), HT-29 (Colon cancer), and SKNMC (Neuroblastoma), in in vitro studies. []

    Relevance: These compounds emphasize the significance of halogen substituents and the incorporation of benzamide or benzothioamide moieties in enhancing the anticancer activity of 1,3,4-thiadiazole derivatives, compared to N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide, which lacks these specific structural features. []

    Compound Description: This group of compounds features two benzene rings with various substituents and a central 1,3,4-thiadiazole core. They were synthesized and evaluated for their insecticidal activity, specifically their ability to inhibit N-acetylglucosamine uptake in the cultured integument of the rice stem borer (Chilo suppressalis). []

    Relevance: These compounds highlight the structure-activity relationship (SAR) of N-[5-(substituted phenyl)-1,3,4-thiadiazol-2-yl]benzamides, showing that electron-withdrawing and hydrophobic substituents on the benzene ring attached to the thiadiazole enhance insecticidal activity. This information offers insights into potential modifications for N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide, which also contains a substituent at the 5-position of the thiadiazole ring. []

    Compound Description: This series of novel Schiff’s bases combines a thiadiazole scaffold, benzamide groups, and a pharmacophore linker. Synthesized under microwave irradiation, these compounds demonstrated promising anticancer activity against several human cancer cell lines, including SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer), with some exhibiting GI50 values comparable to Adriamycin. []

    Relevance: The presence of the benzamide group and the varying substituents on the methylene amino group linked to the thiadiazole ring in these compounds offer valuable insights into the structural requirements for anticancer activity, which could be relevant for exploring the biological profile of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide. []

    Compound Description: This series comprises novel 4-[(3-substituted)ureido]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamides and their thioureido counterparts. Derived from sulfamethizole, these compounds were evaluated for anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. Noteworthy is compound 4 (4-{[(2,4-dichlorophenyl)carbamoyl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide), exhibiting significant anticancer activity with IC50 values of 13.92 ± 0.22 µM and 37.91 ± 0.10 µM against HeLa and HCT116, respectively. []

    Relevance: While structurally distinct from N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide, these compounds highlight the potential of incorporating ureido or thioureido moieties into the 1,3,4-thiadiazole scaffold to enhance anticancer properties. The study emphasizes the influence of substituents on the ureido/thioureido group and their impact on biological activity, providing valuable information for future structural modifications. []

    Compound Description: This class of compounds, designed as potential human carbonic anhydrase (hCA) inhibitors, features a sulfonamide group linked to either a 5-methyl-isoxazol-3-yl or a 1,3,4-thiadiazol-2-yl moiety through a ureido bridge. While generally weak inhibitors of hCA isoforms I, II, VII, and XII, this study provides insights into the SAR of these compounds, suggesting that incorporating secondary sulfonamide functionalities could improve their inhibitory potential. []

    Relevance: Although displaying modest inhibitory activity against hCAs, these compounds offer insights into the structural features and SAR of sulfonamide derivatives containing heterocyclic rings, including the 1,3,4-thiadiazole ring present in N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide, which could be relevant for further research exploring other biological targets. []

    Compound Description: These derivatives were explored for their ability to induce apoptosis, a key mechanism in anticancer drug development. Their in vitro anticancer activities were assessed against PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma) cell lines, with compounds 4b (3-Cl) and 4c (4-Cl) showing the most promising caspase activation, particularly enhancing caspases 3 and 9 activity in the MCF7 cell line. []

    Compound Description: This series of compounds features a 1,3,4-thiadiazole-5-thione moiety linked to various heterocyclic fragments, including pyperidine, morpholine, and cytisine. These derivatives were synthesized via amidoalkylation reactions and screened for antimicrobial activity. Notably, N-[5-(amylsulfanyl)-1,3,4-thiadiazol-2-yl]-2'-morpholinacetamide showed significant antibacterial activity against both Gram-negative and Gram-positive bacteria. []

    Relevance: These compounds, like N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide, contain a substituted 1,3,4-thiadiazole ring, but with an alkylsulfanyl group at the 5-position and a chloroacetamide substituent at the 2-position. This structural variation highlights the potential for modulating biological activities by incorporating different heterocyclic moieties and exploring their impact on antimicrobial properties. []

Properties

Product Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

InChI

InChI=1S/C8H13N3O2S/c1-3-4-6(12)9-8-11-10-7(14-8)5-13-2/h3-5H2,1-2H3,(H,9,11,12)

InChI Key

UXSFRORMVLYBGN-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NN=C(S1)COC

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)COC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.